molecular formula C10H11BrIN3S B14702941 ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide CAS No. 22963-98-0

((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide

Cat. No.: B14702941
CAS No.: 22963-98-0
M. Wt: 412.09 g/mol
InChI Key: CSBHWVARHHPXDG-UHFFFAOYSA-N
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Description

((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated benzothiophene ring linked to a guanidine group, forming a monohydriodide salt. Its distinct molecular configuration makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide typically involves the following steps:

    Guanidination: The attachment of a guanidine group to the brominated benzothiophene.

    Formation of Monohydriodide Salt: The final step involves the formation of the monohydriodide salt through the reaction with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and guanidination processes, followed by purification and crystallization to obtain the monohydriodide salt in high purity. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the guanidine group or the benzothiophene ring.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may be studied for its potential interactions with biological molecules. Its guanidine group can form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and molecular biology research.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in developing new pharmaceuticals.

Industry

Industrially, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can interact with negatively charged sites on proteins and nucleic acids, potentially modulating their function. The brominated benzothiophene ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A brominated benzothiophene derivative used in the synthesis of therapeutic agents.

    2-[(5-Bromo-1-benzothiophen-2-yl)methyl]guanidine: A similar compound without the monohydriodide salt form.

Uniqueness

((5-Bromobenzo(b)thien-2-yl)methyl)guanidine monohydriodide is unique due to its specific combination of a brominated benzothiophene ring and a guanidine group, forming a monohydriodide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

22963-98-0

Molecular Formula

C10H11BrIN3S

Molecular Weight

412.09 g/mol

IUPAC Name

2-[(5-bromo-1-benzothiophen-2-yl)methyl]guanidine;hydroiodide

InChI

InChI=1S/C10H10BrN3S.HI/c11-7-1-2-9-6(3-7)4-8(15-9)5-14-10(12)13;/h1-4H,5H2,(H4,12,13,14);1H

InChI Key

CSBHWVARHHPXDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CN=C(N)N.I

Origin of Product

United States

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